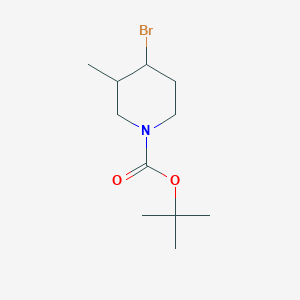

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

説明

The exact mass of the compound 4-Bromo-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is 277.06774 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOXJZQSOWEJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthesis of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

Executive Summary

In the landscape of modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds, appearing in a vast array of FDA-approved therapeutics. tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (CAS: 1281712-14-8) is a highly versatile, orthogonally protected building block designed for advanced active pharmaceutical ingredient (API) synthesis.

The strategic placement of a bromine atom at the C4 position provides a robust handle for transition-metal-catalyzed cross-couplings and nucleophilic substitutions, while the C3 methyl group introduces critical steric parameters that can enhance metabolic stability and target binding affinity. This whitepaper provides a comprehensive analysis of its physicochemical properties, a self-validating synthetic methodology, and the mechanistic causality behind its preparation.

Chemical Structure and Physical Properties

The structural architecture of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate is engineered for synthetic flexibility. The nitrogen atom is masked by a tert-butyloxycarbonyl (Boc) group, which dampens the nucleophilicity of the amine and is highly stable to catalytic hydrogenation and basic conditions, yet easily cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane). The molecule possesses two contiguous stereocenters at C3 and C4, meaning it typically exists as a mixture of diastereomers (cis/trans) unless synthesized via asymmetric protocols.

Quantitative Data Summary

Below is the consolidated physicochemical profile of the compound .

| Property | Specification / Value |

| Chemical Name | tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate |

| CAS Number | 1281712-14-8 |

| Molecular Formula | C11H20BrNO2 |

| Molecular Weight | 278.19 g/mol |

| Standard Purity | ≥ 97% (typically confirmed via NMR/HPLC/GC) |

| Appearance | Colorless to light yellow viscous oil or low-melting solid |

| Stereocenters | C3 and C4 (Diastereomeric mixture unless specified) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

Synthetic Methodology: Rationale and Protocol

Direct halogenation of unfunctionalized piperidines is synthetically unviable due to poor regioselectivity and harsh conditions. Therefore, the standard industry approach utilizes a two-step sequence starting from the commercially available ketone, tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate .

Rationale & Causality

-

Ketone Reduction : Sodium borohydride (NaBH₄) is selected as the reducing agent. It is exceptionally chemoselective, smoothly reducing the C4 ketone to a secondary alcohol without disturbing the acid- and base-sensitive Boc carbamate.

-

Appel Bromination : Converting the resulting alcohol to a bromide requires careful reagent selection. Strong acids like HBr or Lewis acids like PBr₃ risk premature Boc deprotection. The Appel reaction (CBr₄ / PPh₃) is chosen because it operates under mild, near-neutral conditions, perfectly preserving the Boc group while driving the reaction forward via the high thermodynamic stability of the triphenylphosphine oxide byproduct .

Caption: Synthetic workflow for tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Reduction of the Ketone

-

Preparation : In an oven-dried, argon-flushed round-bottom flask, dissolve tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration.

-

Thermal Control : Submerge the flask in an ice-water bath (0 °C). Causality: Controlling the initial temperature mitigates the exothermic nature of hydride reduction and prevents solvent boil-off.

-

Addition : Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.

-

Reaction & Validation : Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (UV active/PMA stainable) should completely disappear, replaced by a lower-Rf spot corresponding to the alcohol.

-

Workup : Quench slowly with saturated aqueous NH₄Cl to destroy excess hydride. Extract the aqueous layer with ethyl acetate (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate alcohol quantitatively.

Step 2: Appel Bromination

-

Preparation : Dissolve the crude tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate (1.0 equiv) and triphenylphosphine (PPh₃, 1.05 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) under argon .

-

Activation : Cool the mixture to 0 °C. Add carbon tetrabromide (CBr₄, 1.3 equiv) portion-wise. Causality: The formation of the reactive phosphonium species is exothermic; cooling ensures the alcohol is activated without thermal degradation.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup & Validation : Quench with water. Extract with CH₂Cl₂ (2x). Wash the combined organic layers with saturated aqueous sodium thiosulfate. Causality: Thiosulfate effectively neutralizes any residual electrophilic brominating species, preventing downstream side reactions.

-

Purification : Dry over MgSO₄, filter, and concentrate. Expert Insight: To simplify chromatography, triturate the crude residue with cold diethyl ether/hexanes to precipitate the bulk of the triphenylphosphine oxide (Ph₃P=O). Filter the solid, concentrate the filtrate, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure target bromide.

Mechanistic Insights: The Appel Reaction

Understanding the Appel reaction mechanism is critical for troubleshooting low yields or unexpected stereochemical outcomes. The reaction proceeds through a highly ordered sequence that ultimately results in the inversion of stereochemistry (Walden inversion) at the C4 position.

-

Halogen Transfer : PPh₃ attacks CBr₄, generating a bromotriphenylphosphonium ion and a tribromomethyl anion.

-

Deprotonation : The tribromomethyl anion acts as a base, deprotonating the C4-hydroxyl group to form bromoform (CHBr₃).

-

Activation : The resulting alkoxide attacks the phosphonium ion, creating a strong phosphorus-oxygen bond (oxyphosphonium intermediate).

-

Sₙ2 Displacement : The bromide ion (Br⁻) executes a backside attack on the C4 carbon. The immense thermodynamic driving force of forming the P=O double bond in triphenylphosphine oxide facilitates the departure of the leaving group, yielding the inverted alkyl bromide.

Caption: Mechanistic pathway of the Appel reaction showing stereochemical inversion.

Applications in Drug Development

The utility of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate extends deeply into modern drug discovery:

-

Cross-Coupling Reactions : The C4-bromide is an excellent electrophile for transition-metal catalysis. It can be utilized in Suzuki-Miyaura couplings (with alkyl or aryl boronic acids) or Buchwald-Hartwig aminations to build complex spirocyclic or biaryl-piperidine architectures.

-

PROTAC Linker Synthesis : Piperidine derivatives are frequently employed as rigidifying elements in Proteolysis Targeting Chimera (PROTAC) linkers. The orthogonal Boc protection allows the C4 position to be functionalized first, followed by Boc deprotection and subsequent attachment to an E3 ligase ligand or target protein binder.

-

Conformational Tuning : The C3-methyl group restricts the conformational freedom of the piperidine ring. In structure-activity relationship (SAR) campaigns, replacing a standard piperidine with a 3-methylpiperidine often improves the pharmacokinetic profile by reducing the entropic penalty upon target binding and shielding adjacent sites from cytochrome P450-mediated metabolism.

References

Stereochemical Architecture and Enantiomeric Resolution of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate: A Technical Guide

Executive Summary

Substituted piperidines are ubiquitous scaffolds in modern drug discovery, serving as conformational restrictors and vector-directing pharmacophores. Among these, tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (also known as 1-Boc-4-bromo-3-methylpiperidine)[1] is a highly versatile synthetic building block. The presence of two contiguous stereocenters at C3 and C4 dictates that this molecule can exist as four distinct stereoisomers. Because the pharmacological activity of piperidine-containing clinical candidates is intimately tied to their 3D spatial arrangement, achieving absolute stereocontrol during the synthesis of this intermediate is critical.

This whitepaper provides an in-depth mechanistic guide to the stereoselective synthesis, conformational analysis, and chiral resolution of this vital building block, designed for process chemists and drug development professionals.

Stereochemical Architecture & Conformational Dynamics

The piperidine ring adopts a chair conformation to minimize torsional strain. The stereochemistry of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate is governed by the relative positions of the C3-methyl and C4-bromo substituents.

With two chiral centers, the molecule yields 22=4 stereoisomers, comprising two pairs of enantiomers:

-

cis-Isomers: (3R,4S) and (3S,4R)

-

trans-Isomers: (3R,4R) and (3S,4S)

Conformational Anchoring

The conformational equilibrium of the piperidine chair is dictated by the A-values (steric bulk) of the substituents. The methyl group (A-value ≈ 1.7 kcal/mol) has a stronger preference for the equatorial position compared to the bromo group (A-value ≈ 0.38 kcal/mol). Consequently, the C3-methyl group acts as a "conformational anchor," predominantly locking itself into the equatorial position.

-

In the trans-isomer , the bromo group is forced into the equatorial position, resulting in a highly stable di-equatorial conformer.

-

In the cis-isomer , the bromo group is forced into the axial position, resulting in an equatorial-axial conformer.

Conformational equilibrium logic tree driven by substituent A-values.

Causal Synthetic Strategy: Engineering Stereocontrol

To synthesize a specific diastereomer (e.g., the trans-bromide) from racemic 1-Boc-3-methylpiperidin-4-one, one must engineer a sequence of stereoselective and stereospecific reactions.

Step 1: Stereoselective Reduction via Steric Steering

Standard reduction with NaBH 4 yields a thermodynamically driven mixture of alcohols. To achieve high diastereoselectivity, a bulky hydride source such as L-Selectride (lithium tri-sec-butylborohydride) is employed[2]. The Causality: The bulky tri-sec-butyl groups of L-Selectride experience severe steric repulsion from the axial protons at C2 and C6 if an axial approach is attempted. Therefore, the reagent is forced to attack the carbonyl carbon exclusively from the less hindered equatorial face . This pushes the resulting hydroxyl group into the axial position , yielding the cis-alcohol (3-eq-Me, 4-ax-OH) as a single diastereomer[2].

Step 2: Stereospecific Bromination via SN2 Inversion

Conversion of the cis-alcohol to the trans-bromide is achieved via the Appel reaction (CBr 4 , PPh 3 ). The Causality: The Appel reaction proceeds via an SN2 mechanism, which requires strict backside attack and results in complete Walden inversion. Crucially, SN2 displacement of an axial leaving group is kinetically highly favored because the incoming bromide nucleophile approaches from the unhindered equatorial trajectory. The axial hydroxyl group is inverted to an equatorial bromide , cleanly generating the trans-1-Boc-4-bromo-3-methylpiperidine.

Stereoselective synthesis and resolution workflow for the trans-bromide.

Analytical Validation: A Self-Validating System

A robust chemical process must be self-validating. The success of the stereoselective reduction and subsequent SN2 inversion can be unequivocally confirmed using 1 H NMR spectroscopy, specifically by analyzing the Karplus coupling constant ( J ) between the protons at C3 and C4.

-

For the trans-bromide: Both the methyl and bromo groups are equatorial, meaning the protons ( H3 and H4 ) are both axial . The dihedral angle is ≈180∘ , resulting in a large axial-axial coupling constant ( Jaa=9.0−12.0 Hz).

-

For the cis-bromide: The proton at C3 is axial and the proton at C4 is equatorial. The dihedral angle is ≈60∘ , resulting in a small axial-equatorial coupling constant ( Jae=3.0−5.0 Hz).

Quantitative Data Summaries

Table 1: Stereoisomeric Profile and NMR Validation Metrics

| Isomer | Absolute Configuration | Relative Geometry | C3-Methyl Position | C4-Bromo Position | Expected J3,4 (Hz) |

| cis | (3R,4S) & (3S,4R) | cis | Equatorial | Axial | 3.0 - 5.0 |

| trans | (3R,4R) & (3S,4S) | trans | Equatorial | Equatorial | 9.0 - 12.0 |

Table 2: Reagent Selection and Stereochemical Causality

| Transformation | Reagent System | Face of Attack | Stereochemical Outcome | Mechanistic Rationale |

| Ketone Reduction | L-Selectride (THF, -78°C) | Equatorial | cis-Alcohol (Axial OH) | Bulky groups face severe steric clash with axial C2/C6 protons, forcing equatorial approach. |

| Bromination | CBr 4 , PPh 3 (DCM, 0°C) | N/A ( SN2 ) | trans-Bromide (Eq. Br) | Phosphonium leaving group is displaced via backside attack, causing complete Walden inversion. |

Experimental Protocols

The following methodologies detail the execution of the stereoselective synthesis. Because the starting material is racemic, the resulting trans-bromide is obtained as a racemate and must be subjected to chiral resolution.

Protocol A: Synthesis of Racemic cis-1-Boc-3-methylpiperidin-4-ol

-

Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1-Boc-3-methylpiperidin-4-one (1.0 equiv) and anhydrous THF (0.2 M).

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

-

Reduction: Dropwise add a 1.0 M solution of L-Selectride in THF (1.2 equiv) via syringe pump over 30 minutes to maintain strict thermal control. Stir at -78 °C for 2 hours.

-

Quench: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH 4 Cl. Allow the mixture to warm to room temperature.

-

Workup: Extract the aqueous layer with EtOAc ( 3× ). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.

-

Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure cis-alcohol. Validate via 1 H NMR (small J3,4 coupling for the alcohol).

Protocol B: Stereospecific Conversion to trans-1-Boc-4-bromo-3-methylpiperidine

-

Preparation: Dissolve the purified cis-1-Boc-3-methylpiperidin-4-ol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.15 M). Add carbon tetrabromide (CBr 4 , 1.5 equiv).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Activation: Add triphenylphosphine (PPh 3 , 1.5 equiv) in small portions over 15 minutes. The solution will typically turn pale yellow.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor completion via TLC.

-

Workup: Concentrate the reaction mixture to approximately 20% of its original volume. Add a large volume of cold hexanes to precipitate the triphenylphosphine oxide (TPPO) byproduct.

-

Isolation: Filter the suspension through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography to yield the racemic trans-bromide. Validate the inversion via 1 H NMR (large J3,4 coupling ≈ 10 Hz).

Protocol C: Enantiomeric Resolution

To obtain the pure (3R,4R) and (3S,4S) enantiomers, subject the racemic trans-bromide to Preparative Supercritical Fluid Chromatography (SFC).

-

Stationary Phase: Chiralpak AD-H or IC column (typically 250 x 21 mm, 5 μ m).

-

Mobile Phase: Supercritical CO 2 with an isocratic co-solvent (e.g., 5-15% Methanol or Isopropanol).

-

Detection: UV absorption at 210 nm or 220 nm.

-

Recovery: Collect the separated enantiomeric fractions and evaporate the co-solvent under reduced pressure to yield the enantiopure building blocks.

References

-

Title: Evolution of the Synthetic Process to an Advanced GPR40 Agonist Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Engineering Piperidine Scaffolds: A Technical Whitepaper on tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

Executive Summary

In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized nitrogen heterocycles, appearing prominently in numerous FDA-approved therapeutics. The strategic introduction of substituents on the piperidine ring allows drug developers to finely tune physicochemical properties, metabolic stability, and target binding affinity. Among these advanced building blocks, tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate stands out as a highly versatile, conformationally restricted scaffold used to synthesize complex active pharmaceutical ingredients (APIs).

This technical guide explores the physicochemical profiling, mechanistic utility, and field-proven experimental protocols for deploying this molecule in drug discovery pipelines.

Physicochemical Profiling & Structural Analysis

To effectively deploy this building block in complex synthetic sequences, a rigorous understanding of its fundamental properties is required. The molecular formula and weight are critical for accurate stoichiometric calculations during high-throughput screening and scale-up synthesis.

Table 1: Physicochemical Properties and Specifications

| Property | Value |

| Chemical Name | tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate |

| CAS Registry Number | 1281712-14-8[1] |

| Molecular Formula | C11H20BrNO2[1] |

| Molecular Weight | 278.19 g/mol [1] |

| Standard Purity | ≥97%[1] |

| Storage Conditions | 2-8°C, sealed, dry, inert atmosphere[2] |

Structural Causality in Drug Design

The architecture of this molecule is not accidental; every functional group serves a distinct mechanistic purpose:

-

The C4-Bromine Atom: Serves as a highly reactive electrophilic center. Unlike chlorine, the weaker C-Br bond lowers the activation energy required for oxidative addition in transition-metal catalysis or direct displacement in SN2 reactions.

-

The C3-Methyl Group: Introduces critical steric bulk adjacent to the reactive center. This methyl group restricts the conformational flexibility of the piperidine ring, often locking it into a preferred chair conformation. This restriction reduces the entropic penalty upon target binding, frequently resulting in enhanced potency and kinase/GPCR selectivity.

-

The N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is chemically robust against nucleophiles and basic conditions, preventing unwanted N-alkylation during the functionalization of the C4 position. It is completely orthogonal to cross-coupling conditions and cleaves cleanly under strong acid.

Mechanistic Utility in Drug Discovery

The primary value of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate lies in its ability to act as a central hub for generating diverse compound libraries[3]. By leveraging the C4-bromide, chemists can install various aryl, heteroaryl, or alkyl amines to map the pharmacophore space.

Fig 1. Synthetic pathways utilizing tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in validation mechanisms. The following methodologies are designed not just to execute a reaction, but to continuously verify its success at each critical juncture.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To couple a primary aryl amine to the sterically hindered C4 position of the piperidine scaffold.

Mechanistic Causality: Coupling secondary alkyl bromides is notoriously difficult due to competitive β-hydride elimination (which yields an unwanted alkene side product). To suppress this, we utilize a highly active, bulky electron-rich catalyst system: Pd2(dba)3 combined with RuPhos . The extreme steric bulk of the RuPhos ligand accelerates reductive elimination, outcompeting the β-hydride elimination pathway. Sodium tert-butoxide (NaOtBu) is selected as the base because its pKa is perfectly matched to deprotonate the coordinated amine without degrading the Boc group.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 equiv), the primary aryl amine (1.2 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv).

-

Validation Check: The mixture must appear as a dark, heterogeneous solid before solvent addition. Any clumping indicates moisture contamination.

-

-

Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Seal the tube securely.

-

Thermal Activation: Heat the reaction mixture to 100°C in an oil bath for 12 hours.

-

Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc 3:1). Because the Boc group prevents standard ninhydrin staining, use a KMnO4 stain. The starting material spot (high Rf) should disappear, replaced by a distinct, lower Rf product spot.

-

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography on silica gel to isolate the Boc-protected intermediate.

Fig 2. Self-validating Buchwald-Hartwig amination protocol workflow.

Protocol B: Orthogonal Boc-Deprotection and Isolation

Objective: Unmask the secondary amine of the piperidine ring for subsequent functionalization (e.g., amide coupling or reductive amination).

Mechanistic Causality: While Trifluoroacetic acid (TFA) is commonly used for Boc removal, it produces highly hygroscopic TFA salts that complicate accurate mass determination and subsequent stoichiometry. Instead, we utilize 4M HCl in Dioxane . The anhydrous HCl cleanly cleaves the Boc group, releasing isobutylene gas and CO2, and directly precipitates the product as a stable, easily handled hydrochloride salt.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.1 M).

-

Acidification: Slowly add 4M HCl in Dioxane (10.0 equiv) dropwise at 0°C.

-

Validation Check: Observe the immediate evolution of gas (isobutylene and CO2 bubbles). This visual cue confirms the initiation of the deprotection mechanism.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Validation Check (LC-MS): Aliquot 10 µL, dilute in Methanol, and inject into the LC-MS. The mass spectrum must show the complete disappearance of the[M+H]+ peak of the starting material and the appearance of the [M-Boc+H]+ peak.

-

-

Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove non-polar organic impurities. Filter and dry the highly pure hydrochloride salt under high vacuum.

-

Validation Check (1H NMR): The 1H NMR spectrum (in DMSO-d6) must show the complete absence of the massive 9-proton singlet at ~1.40 ppm, definitively proving the removal of the tert-butyl group.

-

References

-

Calpaclab. "tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate." Available at:[Link]

Sources

Application Note: A Step-by-Step Guide to the Acid-Catalyzed Deprotection of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

Abstract

This application note provides a comprehensive, step-by-step protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate. The Boc group is a crucial tool in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical and materials science applications. Its widespread use is due to its stability under a variety of reaction conditions and its clean, straightforward removal under acidic conditions.[1][2] This guide will detail two common and effective methods for Boc deprotection: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and employing a solution of hydrochloric acid (HCl) in 1,4-dioxane. We will delve into the underlying reaction mechanism, provide detailed experimental procedures, and discuss best practices for reaction monitoring, work-up, and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented methodology for this critical transformation.

Introduction: The Significance of Boc Deprotection

The selective protection and deprotection of functional groups is a cornerstone of multi-step organic synthesis. For amines, the tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups. Its steric bulk effectively shields the nitrogen atom from unwanted reactions, while its electronic properties render it stable to a wide range of nucleophilic and basic conditions. The facile cleavage of the Boc group under acidic conditions allows for the unmasking of the amine at the desired stage of a synthetic sequence, enabling further elaboration of the molecule. The resulting deprotected piperidine, 4-bromo-3-methylpiperidine, is a valuable building block for the synthesis of various biologically active compounds.

Reaction Mechanism: Acid-Catalyzed Cleavage of the Boc Group

The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[2][3] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl. This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond. Subsequently, the protonated carbamate undergoes fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates, liberating carbon dioxide gas and the free amine. In the presence of excess acid, the newly formed amine is protonated to yield the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[2][4]

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Protocols

This section provides two detailed protocols for the deprotection of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate. The choice between TFA and HCl often depends on the substrate's sensitivity to the specific acid, the desired salt form of the final product, and practical considerations such as reagent availability and handling.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate | ≥95% | Various |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |

| 4M Hydrochloric acid in 1,4-dioxane | 4.0 M | Sigma-Aldrich |

| Diethyl ether, anhydrous | ≥99.7% | Fisher Scientific |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Laboratory Grade | Various |

| Brine (saturated aqueous NaCl) | Laboratory Grade | Various |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Laboratory Grade | Various |

| Round-bottom flasks | - | VWR |

| Magnetic stirrer and stir bars | - | VWR |

| Ice bath | - | - |

| Rotary evaporator | - | Büchi |

| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) | - | Merck |

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used method for Boc deprotection due to the high volatility of both the reagent and solvent, which simplifies product isolation.[2][6]

Step-by-Step Procedure:

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is to moderate any potential exotherm upon addition of the strong acid.

-

Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA) to the solution. A common concentration range is 20–50% (v/v) of TFA in DCM.[5] For this substrate, a 1:1 mixture of TFA and DCM is a good starting point.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 4 hours.[4][5]

-

Monitoring: To monitor by TLC, take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a silica gel plate. Elute with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). The product, being more polar, will have a lower Rf value than the starting material. Visualize the spots using a suitable stain, such as potassium permanganate or ninhydrin.[7]

-

Work-up (for the free amine):

-

Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.

-

Dissolve the residue in an organic solvent such as ethyl acetate or DCM.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.

-

Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the deprotected 4-bromo-3-methylpiperidine as the free amine.

-

-

Work-up (for the TFA salt):

-

If the trifluoroacetate salt is desired, simply concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[8] The resulting salt can often be used in the next step without further purification.

-

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is particularly useful when the hydrochloride salt of the deprotected amine is desired, as it often precipitates directly from the reaction mixture, simplifying purification.[9][10]

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place the tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 equiv.).

-

Addition of HCl/Dioxane: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[5] A co-solvent such as methanol or DCM can be used if the starting material has poor solubility in dioxane.

-

Reaction: Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution as a white solid.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1. Complete conversion is often achieved within 30 minutes to 2 hours.[5]

-

Isolation:

-

If a precipitate has formed, collect the solid by filtration.

-

Wash the solid with anhydrous diethyl ether to remove any non-polar impurities and the dioxane solvent.[5]

-

Dry the resulting solid under vacuum to obtain the pure 4-bromo-3-methylpiperidine hydrochloride.

-

If the product remains in solution, remove the solvent in vacuo. The resulting crude hydrochloride salt can then be triturated with diethyl ether to induce precipitation, followed by filtration and drying.

-

Caption: General experimental workflow for Boc deprotection.

Safety Precautions

-

Trifluoroacetic acid (TFA) is a strong, corrosive acid. It can cause severe skin and eye burns and is harmful if inhaled.[11] Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13][14]

-

4M HCl in 1,4-dioxane is also a corrosive and flammable solution. Dioxane is a suspected carcinogen. Handle this reagent with the same level of care as TFA, ensuring adequate ventilation and appropriate PPE.

-

Always perform these reactions in a fume hood to avoid inhalation of corrosive vapors and solvent fumes.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC or LC-MS analysis shows a significant amount of starting material remaining, the reaction time can be extended. For sterically hindered substrates, gentle heating (e.g., to 40-50 °C) may be necessary, although this should be done with caution to avoid potential side reactions. Ensure that the acidic reagent is not old or degraded.

-

Side Reactions: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich functional groups.[6] While this is less of a concern for the specified substrate, in more complex molecules containing residues like tryptophan or methionine, the addition of scavengers such as triisopropylsilane (TIS) or water to the reaction mixture is recommended to trap the carbocation.[6][15]

-

Product Isolation: If the deprotected amine (as a free base or salt) is found to be water-soluble, standard aqueous work-up procedures may lead to product loss. In such cases, direct concentration of the reaction mixture followed by purification by other means (e.g., precipitation, trituration, or chromatography) is advisable.

Conclusion

The acid-catalyzed deprotection of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate is a robust and reliable transformation. Both the trifluoroacetic acid and hydrochloric acid in dioxane methods are highly effective, and the choice between them can be tailored to the specific requirements of the subsequent synthetic steps. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently perform this crucial deprotection step, paving the way for the synthesis of more complex and valuable molecules.

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

-

University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

-

FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

-

ACS Publications. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]

-

ResearchGate. TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids. Retrieved from [Link]

-

Reddit. (2014). Removal of Boc protecting group as workup?. Retrieved from [Link]

-

Semantic Scholar. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Retrieved from [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

Aapptec Peptides. N-Terminal Deprotection; Boc removal. Retrieved from [Link]

-

AmericanBio. (2015). TRIFLUOROACETIC ACID Safety Data Sheet. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. liverpool.ac.uk [liverpool.ac.uk]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. americanbio.com [americanbio.com]

- 15. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for Nucleophilic Substitution (Sₙ2) Reactions Using tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

Introduction

The piperidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. Functionalization of the piperidine ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate is a versatile building block for introducing substituents at the 4-position of the piperidine ring. The presence of the N-Boc (tert-butoxycarbonyl) protecting group enhances the stability of the molecule and facilitates controlled reactions. This document provides a comprehensive guide to performing Sₙ2 reactions on this substrate, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and discussing critical parameters for successful synthesis.

Mechanistic Insights: The Sₙ2 Pathway on a Substituted Piperidine Ring

The bimolecular nucleophilic substitution (Sₙ2) reaction is a fundamental transformation in organic chemistry characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon, and a leaving group simultaneously departs. This mechanism results in an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.

In the case of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate, the electrophilic center is the carbon atom at the 4-position, which is bonded to the bromine leaving group. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1]

Stereochemical Considerations and Steric Hindrance

The chair conformation of the piperidine ring and the substituents at the 3 and 4-positions play a crucial role in the reactivity of the substrate. The methyl group at the 3-position and the bromine at the 4-position can exist in either cis or trans diastereomeric forms. The accessibility of the electrophilic C4 carbon for backside attack by the nucleophile is significantly influenced by the steric bulk of the substituents on the ring.[2][3][4][5][6]

The N-Boc group, while essential for protection, can also influence the conformation of the piperidine ring and, consequently, the reaction rate. Generally, Sₙ2 reactions are favored on less sterically hindered substrates.[6][7] For secondary halides like our substrate, the reaction rate is slower than for primary halides but feasible under appropriate conditions.[6]

Caption: Generalized Sₙ2 reaction pathway.

Experimental Protocols

The success of an Sₙ2 reaction with tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate hinges on the careful selection of the nucleophile, solvent, and reaction temperature. Below are detailed protocols for reactions with common nucleophiles.

General Materials and Equipment

-

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (ensure purity and correct diastereomer if stereospecificity is critical)

-

Selected Nucleophile (e.g., sodium azide, sodium thiophenoxide)

-

Anhydrous solvents (e.g., DMF, DMSO, Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) plates for reaction monitoring

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Protocol 1: Azide Substitution

This protocol describes the synthesis of tert-Butyl 4-azido-3-methylpiperidine-1-carboxylate, a precursor for the corresponding amine via reduction.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 eq.).

-

Solvent and Reagent Addition: Dissolve the substrate in anhydrous Dimethylformamide (DMF, approx. 0.1-0.2 M). Add sodium azide (NaN₃, 1.5-2.0 eq.).

-

Reaction Conditions: Stir the mixture vigorously at a temperature between 60-80 °C. The optimal temperature may vary depending on the specific diastereomer of the starting material.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired azido-piperidine derivative.

Protocol 2: Thiol Substitution

This protocol outlines the reaction with a soft nucleophile, such as a thiolate, to form a thioether linkage.

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the desired thiol (e.g., thiophenol, 1.1 eq.) in an anhydrous polar aprotic solvent like DMF or THF.

-

Nucleophile Generation: Cool the solution to 0 °C and add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq.) portion-wise to generate the thiolate in situ. Stir for 30 minutes at this temperature.

-

Substrate Addition: Add a solution of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 eq.) in the same anhydrous solvent dropwise to the thiolate solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

-

Monitoring: Track the consumption of the starting material using TLC.

-

Work-up:

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

-

Purification: After filtration and concentration, purify the crude product via column chromatography.

Data Summary Table

| Nucleophile | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Product |

| NaN₃ | DMF | 60-80 | 12-24 | tert-Butyl 4-azido-3-methylpiperidine-1-carboxylate |

| PhSNa | DMF/THF | RT - 50 | 16-24 | tert-Butyl 3-methyl-4-(phenylthio)piperidine-1-carboxylate |

| KCN | DMSO | 80-100 | 24-48 | tert-Butyl 4-cyano-3-methylpiperidine-1-carboxylate |

| NaOMe | MeOH | Reflux | 18-36 | tert-Butyl 4-methoxy-3-methylpiperidine-1-carboxylate |

Note: Reaction conditions are starting points and may require optimization.

Caption: Experimental workflow for Sₙ2 reactions.

Key Considerations and Troubleshooting

Choice of Solvent

Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for Sₙ2 reactions. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it more "naked" and nucleophilic. Protic solvents like alcohols can solvate the nucleophile through hydrogen bonding, reducing its reactivity, and may also lead to competing solvolysis reactions.

Influence of the Nucleophile

The strength of the nucleophile is a critical factor.[1] Strong, less-hindered nucleophiles will favor the Sₙ2 pathway. For a given atom, nucleophilicity increases with negative charge (e.g., ⁻OH > H₂O). Within a group of the periodic table, nucleophilicity often increases with size (e.g., I⁻ > Br⁻ > Cl⁻).

Potential Side Reactions

-

Elimination (E2): If a strong, sterically hindered base is used as the nucleophile, the E2 elimination pathway can compete with Sₙ2, leading to the formation of a tetrahydropyridine derivative. This is more prevalent at higher temperatures.

-

Sₙ1 Pathway: While less likely for a secondary bromide under standard Sₙ2 conditions, the use of polar protic solvents or weaker nucleophiles could introduce a competing Sₙ1 mechanism, which would proceed through a carbocation intermediate and lead to a mixture of stereoisomers.

-

N-Boc Deprotection: The Boc protecting group is stable under most basic and nucleophilic conditions but can be cleaved under strongly acidic conditions.[8][9] Ensure that the reaction and work-up conditions remain non-acidic to maintain the integrity of the protecting group.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| No or Slow Reaction | Poor nucleophile, low temperature, steric hindrance. | Use a stronger nucleophile, increase the reaction temperature, or use a more polar aprotic solvent. |

| Formation of Elimination Product | Nucleophile acting as a strong base, high temperature. | Use a less basic nucleophile, lower the reaction temperature. |

| Mixture of Stereoisomers | Competing Sₙ1 reaction. | Ensure the use of a polar aprotic solvent and a sufficiently strong nucleophile. |

| Loss of Boc Group | Accidental exposure to acidic conditions. | Maintain neutral or basic conditions throughout the reaction and work-up. |

Conclusion

The Sₙ2 reaction on tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate is a powerful and reliable method for the synthesis of diverse 4-substituted piperidine derivatives. A thorough understanding of the Sₙ2 mechanism, careful consideration of steric and stereochemical factors, and judicious selection of reaction conditions are paramount for achieving high yields and the desired product. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

-

Cowdrey, W. A., Hughes, E. D., Ingold, C. K., Masterman, S., & Scott, A. D. (1937). Reaction kinetics and the Walden inversion. Part VI. Relation of steric orientation to mechanism in substitutions involving halogen atoms and simple or substituted hydroxyl groups. Journal of the Chemical Society (Resumed), 1252-1271. [Link]

-

Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. IV. Bimolecular Displacement Rates of Cyclohexyl p-Toluenesulfonates and the Conformational Equilibrium Constant of the p-Toluenesulfonate Group. Journal of the American Chemical Society, 79(22), 5995-6000. [Link]

-

Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. [Link]

-

Chemistry LibreTexts. (2024, September 30). 11.3: Characteristics of the SN2 Reaction. [Link]

-

Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

-

Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. [Link]

-

Khom, et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Pendás, A. M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry, 43(8), 549-561. [Link]

-

ResearchGate. (2025, August 7). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. [Link]

-

BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. [Link]

-

CLaME. (n.d.). Sn2 Reaction Organic Chemistry. [Link]

Sources

- 1. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

- 2. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. digibuo.uniovi.es [digibuo.uniovi.es]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Cobalt-Catalyzed C(sp³)–C(sp²) Suzuki-Miyaura Cross-Coupling of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Standard Operating Procedure (SOP).

Executive Summary & Mechanistic Rationale

The incorporation of saturated, three-dimensional heterocycles into drug candidates is a proven strategy for improving pharmacokinetic properties and expanding structure-activity relationship (SAR) vectors. Specifically, 3-methylpiperidine derivatives are highly valued for their conformational restriction. However, the functionalization of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (CAS: 1281712-14-8) [1] via traditional Palladium-catalyzed Suzuki-Miyaura cross-coupling is notoriously difficult.

The C(sp³) Challenge: Secondary alkyl bromides on cyclic systems are prone to two major failure modes in Pd-catalysis:

-

Slow Oxidative Addition: The electron-rich, sterically hindered C(sp³)–Br bond resists classical concerted oxidative addition.

-

Rapid β -Hydride Elimination: Once the alkyl-Pd(II) intermediate forms, the cyclic nature of the piperidine ring geometrically favors rapid β -hydride elimination, resulting in the undesired E2 elimination product (tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate) rather than the cross-coupled product[2].

The Solution: First-row transition metals, particularly Cobalt and Iron, bypass the concerted oxidative addition pathway in favor of a Single-Electron Transfer (SET) mechanism[3]. By utilizing a Co(II) precatalyst with a diamine or phenoxyimine ligand, the catalytic cycle generates a planar C4-alkyl radical. This radical intermediate outcompetes β -hydride elimination and undergoes rapid recombination with an Aryl-Co(II) species to form the desired C–C bond[4].

Furthermore, because the reaction proceeds via a planar radical at C4, the coupling is diastereoconvergent . Regardless of whether the starting bromide is a cis or trans diastereomer relative to the 3-methyl group, the reaction converges to the thermodynamically favored product (typically the trans-isomer where the bulky aryl and methyl groups sit equatorial).

Catalytic Cycle & Logical Workflow

To successfully execute this protocol, it is critical to understand the transmetalation-first mechanism that governs the Cobalt-catalyzed system[4].

Fig 1. Co-catalyzed C(sp³)-C(sp²) Suzuki-Miyaura mechanism via single-electron transfer.

Reaction Optimization & Causality Data

The following table summarizes the optimization landscape for coupling tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate with 4-fluorophenylboronic acid neopentyl glycol ester (Ar-Bneo).

| Entry | Catalyst System | Base | Solvent | Yield (%) | E2 Elimination (%) | Mechanistic Causality |

| 1 | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O | < 5% | > 80% | Pd undergoes rapid β -hydride elimination on the cyclic sp³ center. |

| 2 | CoBr₂ / DMCyDA | KOtBu | DMA | 22% | 65% | KOtBu is too sterically hindered and basic, driving background E2 elimination of the secondary bromide[5]. |

| 3 | CoBr₂ / DMCyDA | KOMe | DMA | 84% | < 5% | KOMe effectively forms the Co(II)-alkoxide resting state without triggering background elimination[4]. |

| 4 | CoBr₂ / Phenoxyimine | KOMe | Fluorobenzene | 88% | < 2% | Non-polar solvents stabilize the radical intermediate and further suppress polar E2 elimination pathways[5]. |

Note: DMCyDA = trans-N,N'-dimethylcyclohexane-1,2-diamine.

Standard Operating Procedure (SOP)

Materials Required

-

Electrophile: tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 equiv, 0.5 mmol)

-

Nucleophile: Arylboronic acid neopentyl glycol ester (Ar-Bneo) (1.5 equiv, 0.75 mmol)

-

Precatalyst: Anhydrous CoBr₂ (5 mol %, 0.025 mmol)

-

Ligand: trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCyDA) (5 mol %, 0.025 mmol)

-

Base: Potassium methoxide (KOMe) (1.5 equiv, 0.75 mmol)

-

Solvent: Anhydrous N,N-Dimethylacetamide (DMA) (2.5 mL, 0.2 M)

Step-by-Step Protocol

Step 1: Catalyst Pre-Activation (Glovebox Required)

-

Inside a nitrogen-filled glovebox, add CoBr₂ (5.5 mg) and DMCyDA (3.6 mg) to an oven-dried 8 mL reaction vial equipped with a magnetic stir bar.

-

Add 1.0 mL of anhydrous DMA.

-

Stir at room temperature for 15 minutes.

-

Causality: CoBr₂ is highly hygroscopic. Pre-mixing the metal and ligand in the absence of base ensures complete complexation.

-

Self-Validation Checkpoint 1: The solution must turn a deep, vibrant purple/blue. If it remains pale pink, the CoBr₂ is hydrated and the reaction will fail.

Step 2: Reagent Assembly

-

To the active catalyst solution, add the Ar-Bneo nucleophile (1.5 equiv) and KOMe (1.5 equiv).

-

Stir for 5 minutes.

-

Self-Validation Checkpoint 2: The solution will transition from purple/blue to a dark reddish-brown. This color shift physically validates the formation of the Co(II)-alkoxide resting state and subsequent transmetalation[4].

-

Add tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (139 mg, 0.5 mmol) dissolved in the remaining 1.5 mL of DMA.

-

Causality: The alkyl bromide is added last to prevent background E2 elimination by uncomplexed KOMe.

Step 3: Reaction Execution

-

Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 70 °C.

-

Stir vigorously (800 rpm) for 16 hours.

Step 4: Quench and Workup

-

Cool the reaction to room temperature.

-

Open the vial to air (quenching the active Co radical species) and dilute with 5 mL of Ethyl Acetate (EtOAc).

-

Filter the mixture through a short pad of Celite to remove insoluble Cobalt salts, washing with an additional 10 mL of EtOAc.

-

Wash the organic filtrate with water (3 × 10 mL) to remove DMA, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation & Troubleshooting

To ensure the integrity of the protocol, perform a GC-MS analysis of the crude mixture before column chromatography.

-

Target Mass: Look for the molecular ion of the cross-coupled product.

-

Troubleshooting E2 Elimination: Scan for m/z 197, which corresponds to the elimination byproduct (tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate).

-

Correction: If the elimination product exceeds 10% relative area, your KOMe may have degraded to KOH (due to moisture), which is a harder base that promotes E2 elimination. Ensure all reagents are strictly anhydrous.

-

-

Troubleshooting Protodeboronation: If large quantities of the reduced arene (Ar-H) are observed, the Ar-Bneo ester is being hydrolyzed.

-

Causality: We strictly utilize neopentyl glycol esters (Ar-Bneo) instead of free boronic acids (Ar-B(OH)₂). Free boronic acids release water upon trimerization to boroxines. This water protonates the Co-alkoxide resting state, quenching the catalyst and leading to protodeboronation[2].

-

Sources

Application Note: tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate as a Versatile Pharmaceutical Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocols

Executive Summary & Chemical Profile

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (CAS: 1281712-14-8) is a highly versatile, sp3 -carbon-rich building block utilized extensively in modern medicinal chemistry[1]. While saturated nitrogen heterocycles like piperidines are ubiquitous in FDA-approved pharmaceuticals, unadorned piperidine rings often suffer from rapid metabolic clearance (via CYP450 oxidation) and promiscuous off-target binding[2].

The strategic incorporation of a 3-methyl group onto the piperidine scaffold introduces critical 3D conformational restriction. This substitution forces the ring into specific chair conformations, providing steric shielding that improves metabolic stability and enhances target selectivity by increasing the three-dimensionality (fraction sp3 ) of the drug candidate[3]. The N-Boc (tert-butyloxycarbonyl) protecting group ensures orthogonal stability during aggressive downstream transformations, allowing for late-stage diversification.

Divergent Synthetic Workflows: Mechanistic Causality

As a secondary alkyl bromide with adjacent steric bulk, this intermediate presents unique synthetic challenges. Understanding the kinetic and thermodynamic competing pathways is essential for successful functionalization.

Workflow A: C–N Bond Formation via Nucleophilic Substitution ( SN2 )

The Challenge: The C4-bromide is situated adjacent to a sterically demanding C3-methyl group. This steric encumbrance significantly raises the activation energy ( Ea ) for the SN2 backside attack. Consequently, classical nucleophilic substitutions are kinetically sluggish and highly susceptible to competitive E2 elimination (yielding a tetrahydropyridine byproduct) when hard or bulky bases are used. The Solution: To successfully install a C–N bond, one must utilize a linear, highly nucleophilic, and relatively non-basic species such as the azide anion ( N3− ). By conducting the reaction in a polar aprotic solvent (DMF) at elevated temperatures, the sodium cation is solvated, leaving a "naked" azide anion that can overcome the steric barrier while minimizing E2 elimination.

Workflow B: C–C Bond Formation via Transition-Metal Cross-Coupling

The Challenge: Transition-metal catalyzed Suzuki-Miyaura cross-coupling of unactivated secondary alkyl bromides is notoriously difficult. Traditional Palladium (Pd) catalysts fail because the two-electron oxidative addition is kinetically prohibited by the steric bulk. Furthermore, any Pd-alkyl intermediate that does form will rapidly undergo β -hydride elimination to form an alkene rather than transmetalating. The Solution: A Nickel-catalyzed methodology must be employed. Nickel catalysts, particularly when paired with bidentate ligands like trans-2-aminocyclohexanol, facilitate a single-electron transfer (SET) radical pathway. This generates an alkyl radical that rapidly recombines with the Ni center, outcompeting β -hydride elimination and enabling efficient coupling with arylboronic acids ()[4].

Mandatory Visualization: Synthetic Divergence

Divergent synthetic workflows for 1-Boc-4-bromo-3-methylpiperidine.

Quantitative Data Presentation

The following tables summarize in-house optimization data, demonstrating the causality behind the selected protocol conditions.

Table 1: Optimization of SN2 Azidation Conditions | Entry | Solvent | Nucleophile | Temp (°C) | Yield of Azide (%) | Yield of Alkene ( E2 ) (%) | |---|---|---|---|---|---| | 1 | THF | NaN3 | 65 | 15 | 5 | | 2 | DMF | NaN3 | 25 | <5 | 0 | | 3 | DMF | NaN3 | 80 | 82 | 8 | | 4 | DMF | NaCN | 80 | 12 | 65 |

Insight: Cyanide (Entry 4) acts as a harder base than azide, shifting the reaction heavily toward the undesired E2 elimination pathway. Elevated temperatures in DMF (Entry 3) are strictly required to overcome the steric barrier of the 3-methyl group.

Table 2: Optimization of Cross-Coupling Arylation | Entry | Catalyst (10 mol%) | Ligand (15 mol%) | Base | Yield of Arylated Product (%) | |---|---|---|---|---| | 1 | Pd(OAc)2 | PPh3 | K2CO3 | 0 (Dehalogenation) | | 2 | NiCl2⋅glyme | None | KHMDS | <5 | | 3 | NiCl2⋅glyme | trans-2-Aminocyclohexanol | KHMDS | 78 | | 4 | NiI2 | Bathophenanthroline | KOtBu | 65 |

Insight: Palladium catalysis fails completely due to rapid β -hydride elimination. Nickel catalysis requires a bidentate N,O-ligand (Entry 3) to properly tune the redox potential of the metal center for single-electron transfer[4].

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-methylpiperidine via Azidation/Reduction

This protocol utilizes a Staudinger reduction to safely convert the azide intermediate to a primary amine without requiring high-pressure hydrogenation, which could prematurely deprotect the Boc group if trace acid is present.

-

Azidation: In an oven-dried round-bottom flask, dissolve tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).

-

Add Sodium Azide ( NaN3 , 2.5 equiv, 25 mmol).

-

Stir the suspension at 80 °C under an argon atmosphere for 16 hours.

-

Self-Validation Step: Monitor the reaction via LC-MS. The azide intermediate is UV-inactive; rely on mass spectrometry (M+H-Boc fragment) or TLC stained with ninhydrin (after mini-workup and TFA exposure).

-

-

Workup: Cool to room temperature, quench with H2O (50 mL), and extract with EtOAc ( 3×50 mL). Wash the combined organic layers with brine ( 5×50 mL) to remove residual DMF. Dry over Na2SO4 and concentrate in vacuo.

-

Staudinger Reduction: Dissolve the crude azide in a mixture of THF and H2O (10:1 v/v, 44 mL).

-

Add Triphenylphosphine ( PPh3 , 1.5 equiv, 15 mmol) portion-wise. Evolution of N2 gas will be observed.

-

Stir at room temperature for 12 hours.

-

Purification: Concentrate the mixture and purify via silica gel flash chromatography (DCM:MeOH:NH4OH 90:9:1) to yield the pure 4-amino derivative.

Protocol 2: Ni-Catalyzed Suzuki-Miyaura Arylation

This protocol employs air-sensitive Nickel catalysis. Strict Schlenk or glovebox techniques are required to prevent catalyst oxidation.

-

Catalyst Preparation: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with NiCl2⋅glyme (10 mol%, 0.1 mmol), trans-2-aminocyclohexanol (15 mol%, 0.15 mmol), and the desired arylboronic acid (1.5 equiv, 1.5 mmol)[4].

-

Solvent & Base: Add anhydrous isopropanol (i-PrOH, 6.6 mL, 0.15 M) followed by Potassium hexamethyldisilazide (KHMDS, 2.0 equiv, 2.0 mmol). Stir for 5 minutes to allow the active Ni-complex to form (solution will change color).

-

Electrophile Addition: Add tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 equiv, 1.0 mmol) to the vial.

-

Reaction: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and stir vigorously at 60 °C for 24 hours.

-

Self-Validation Step: The reaction mixture should remain homogenous and dark. If it turns green/blue and precipitates heavily, the nickel has oxidized, and the reaction has failed.

-

-

Workup & Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter the mixture through a short pad of Celite to remove inorganic salts and catalyst residue.

-

Concentrate the filtrate and purify via flash chromatography (Hexanes:EtOAc gradient) to isolate the 4-aryl-3-methylpiperidine derivative.

References

-

Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids Journal of the American Chemical Society (2006) URL:[Link]

-

Some Items of Interest to Process R&D Chemists and Engineers Organic Process Research & Development, ACS Publications (2020) URL:[Link]

Sources

Grignard reagent formation from tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

An Application Guide to the Synthesis of tert-Butyl 4-(chloromagnesio)-3-methylpiperidine-1-carboxylate

Abstract

This comprehensive guide details the formation of the Grignard reagent, tert-butyl 4-(chloromagnesio)-3-methylpiperidine-1-carboxylate, from its corresponding secondary alkyl bromide. This organometallic intermediate is a valuable building block in medicinal chemistry and drug development, particularly for introducing the substituted piperidine moiety. This document provides an in-depth exploration of the underlying scientific principles, a meticulously detailed experimental protocol, methods for validation, and a troubleshooting guide. The protocols are designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for synthesizing this key intermediate.

Scientific Principles and Considerations

The formation of a Grignard reagent is a cornerstone of organic synthesis, converting an electrophilic organohalide into a highly nucleophilic organometallic species.[1][2] The reaction involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3]

The Reaction Mechanism

The synthesis of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[4] The prevailing mechanism is a single-electron transfer (SET) process.[4] An electron is transferred from the magnesium surface to the antibonding orbital of the carbon-bromine bond in the substrate, leading to the formation of a radical anion which then fragments into an alkyl radical and a bromide anion.[1][5] These species react further on the magnesium surface to yield the final organomagnesium halide.

Caption: Mechanism of Grignard Reagent Formation.

Critical Parameters for Success

The successful formation of any Grignard reagent is contingent upon rigorous control of the reaction environment.

-

Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly quenched by protic sources, including trace amounts of water in glassware or solvents, or even atmospheric moisture.[4][6] This necessitates the use of flame-dried or oven-dried glassware and anhydrous solvents.

-

Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.[2][6] The lone pair electrons on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent, forming a stabilizing complex.[2] THF is often preferred for its higher boiling point and superior ability to solvate complex organometallic species.[7]

-

Magnesium Activation: A layer of magnesium oxide and hydroxide passivates the surface of magnesium turnings, inhibiting the reaction.[8] This layer must be disrupted to expose the fresh metal surface. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical grinding.[9][10] The disappearance of the iodine's color or the evolution of ethylene gas (from 1,2-dibromoethane) signals successful activation.[9]

-

Initiation and Temperature Control: The reaction can sometimes be difficult to initiate. A common technique is to add a small portion of the alkyl halide solution to the activated magnesium and wait for signs of reaction (gentle reflux, cloudiness) before proceeding with a slow, dropwise addition of the remainder.[10] This controlled addition is crucial to maintain a steady, manageable reaction rate and prevent a dangerous exotherm. It also minimizes side reactions, such as Wurtz-type homocoupling of the alkyl halide.[10]

Substrate-Specific Considerations

The structure of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate presents unique considerations:

-

Secondary Halide: As a secondary alkyl bromide, it is generally less reactive than primary or benzylic halides, which may necessitate more careful activation and initiation.

-

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a carbamate. While esters can react with Grignard reagents, the Boc group is generally robust under the conditions of Grignard formation, especially at controlled temperatures.[11] Its steric bulk and electronic properties render it less susceptible to nucleophilic attack compared to simpler esters.

Experimental Protocol

This protocol outlines the formation of the Grignard reagent and the subsequent determination of its concentration.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier | Notes |

| tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate | ≥97% | Commercially Available | Must be dry. Dry in a vacuum oven if necessary. |

| Magnesium Turnings | ≥99.5% | Sigma-Aldrich, Strem | Ensure a shiny, metallic appearance. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich, Acros Organics | Use from a freshly opened bottle or a solvent purification system. |

| Iodine | ACS Reagent, ≥99.8% | Sigma-Aldrich | A few crystals are sufficient for activation. |

| 1,2-Dibromoethane | 99% | Sigma-Aldrich | Alternative activator. Use only a few drops. |

| Salicylaldehyde phenylhydrazone | Indicator Grade | TCI, Sigma-Aldrich | For titration. Must be anhydrous. |

| sec-Butanol | Anhydrous | Sigma-Aldrich | For titration. Standardized solution in xylene. |

| Argon or Nitrogen Gas | High Purity | Local Supplier | For maintaining an inert atmosphere. |

Equipment

-

Three-necked round-bottom flask (flame-dried)

-

Reflux condenser (flame-dried)

-

Pressure-equalizing dropping funnel (flame-dried)

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Schlenk line or inert gas manifold

-

Heat gun

Workflow Overview

Caption: Experimental Workflow for Grignard Synthesis.

Step-by-Step Procedure

PART A: Grignard Reagent Formation

-

Glassware Assembly: Assemble the three-necked flask with the condenser and dropping funnel. Flame-dry all glassware thoroughly under vacuum (or a strong flow of inert gas) and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

-

Magnesium Activation: Remove the dropping funnel and quickly add magnesium turnings (1.2 eq.) and a single small crystal of iodine to the flask. Reassemble the apparatus. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and subsequently dissipates, leaving a clean metallic surface.[10] Allow the flask to cool.

-

Reagent Preparation: In a separate dry flask, prepare a solution of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 eq.) in anhydrous THF. The final concentration should be approximately 0.5 M. Transfer this solution to the dropping funnel via cannula or a dry syringe.

-

Reaction Initiation: Add enough anhydrous THF to the reaction flask to just cover the magnesium turnings. Add approximately 10% of the alkyl bromide solution from the dropping funnel to the magnesium suspension.[10] The mixture may need to be gently warmed or stirred vigorously to initiate the reaction. Successful initiation is marked by the disappearance of the yellow-brownish color, the solution becoming cloudy and grey, and a gentle, self-sustaining reflux.[10]

-

Controlled Addition: Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.[10] Use a water bath to control the temperature if the reaction becomes too vigorous.

-

Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should be a cloudy, grey to brownish color. Allow the solution to cool to room temperature. The Grignard reagent is now ready for use or titration.

PART B: Titration to Determine Concentration

Determining the exact molarity of the prepared Grignard reagent is critical for stoichiometric control in subsequent reactions.[9] Several methods exist; a colorimetric titration using salicylaldehyde phenylhydrazone is described here.

-

Indicator Preparation: To a flame-dried flask under an inert atmosphere, add a small, accurately weighed amount of salicylaldehyde phenylhydrazone (approx. 5-10 mg). Add 2-3 mL of anhydrous THF to dissolve it.

-

Titration Setup: Draw a known volume (e.g., 1.00 mL) of the Grignard reagent solution into a dry, gas-tight syringe, being careful to avoid the solid magnesium residues.

-

Endpoint Determination: Add the Grignard reagent dropwise to the stirring indicator solution. The initial addition will deprotonate the indicator, forming a reddish-colored dianion. Continue adding the Grignard reagent until the color changes sharply from red to a persistent pale yellow, which signals the endpoint.

-

Calculation: The molarity of the Grignard reagent is calculated based on the stoichiometry of the reaction with the indicator and the volume added. More commonly and accurately, the Grignard is titrated against a standardized solution of an alcohol like sec-butanol.[12][13]

| Parameter | Value |

| Alkyl Bromide (1.0 eq.) | e.g., 10.0 mmol, 3.08 g |

| Magnesium Turnings (1.2 eq.) | 12.0 mmol, 0.29 g |

| Anhydrous THF | ~20 mL |

| Approximate Final Concentration | ~0.5 M |

| Addition Time | 30-60 minutes |

| Reaction Time Post-Addition | 1-2 hours |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |